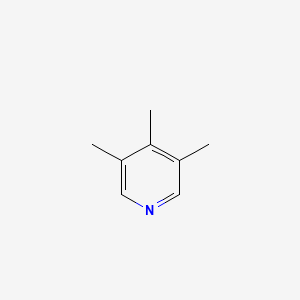3,4,5-Trimethylpyridine
CAS No.: 20579-43-5
Cat. No.: VC1965542
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20579-43-5 |
|---|---|
| Molecular Formula | C8H11N |
| Molecular Weight | 121.18 g/mol |
| IUPAC Name | 3,4,5-trimethylpyridine |
| Standard InChI | InChI=1S/C8H11N/c1-6-4-9-5-7(2)8(6)3/h4-5H,1-3H3 |
| Standard InChI Key | VCMUWBCBVPWJPS-UHFFFAOYSA-N |
| SMILES | CC1=CN=CC(=C1C)C |
| Canonical SMILES | CC1=CN=CC(=C1C)C |
Introduction
Chemical Identity and Structure
3,4,5-Trimethylpyridine is a nitrogen-containing heterocyclic compound with three methyl substituents arranged around the pyridine ring. Its structure comprises a six-membered ring with five carbon atoms and one nitrogen atom, with methyl groups attached at the 3, 4, and 5 positions .
Identification Parameters
The compound is uniquely identified through several standard identifiers, as shown in Table 1:
| Parameter | Value |
|---|---|
| CAS Registry Number | 20579-43-5 |
| Molecular Formula | C₈H₁₁N |
| Molecular Weight | 121.18 g/mol |
| IUPAC Name | 3,4,5-trimethylpyridine |
| Synonyms | 3,4,5-Collidine, Pyridine, 3,4,5-trimethyl- |
| EINECS Number | 243-893-4 |
Table 1: Identification parameters of 3,4,5-Trimethylpyridine
Structural Representations
The compound can be represented through various chemical notations:
| Representation Type | Value |
|---|---|
| InChI | InChI=1S/C8H11N/c1-6-4-9-5-7(2)8(6)3/h4-5H,1-3H3 |
| InChIKey | VCMUWBCBVPWJPS-UHFFFAOYSA-N |
| SMILES | CC=1C(C)=CN=CC1C |
| Canonical SMILES | N=1C=C(C(=C(C1)C)C)C |
Table 2: Structural representations of 3,4,5-Trimethylpyridine
Physicochemical Properties
3,4,5-Trimethylpyridine exhibits specific physical and chemical properties that influence its behavior in various applications and reactions.
Physical Properties
The physical characteristics of 3,4,5-trimethylpyridine are detailed in Table 3:
| Property | Value | Condition |
|---|---|---|
| Physical State | Liquid | at room temperature |
| Melting Point | 32.6-35.6 °C | - |
| Boiling Point | 210.3-210.8 °C | at 760 mmHg |
| Density | 0.9555 g/cm³ | at 35 °C |
| 0.9616 g/cm³ | at 15 °C | |
| Flash Point | 71.2 °C | - |
| Index of Refraction | 1.502 | - |
| Vapor Pressure | 0.262 mmHg | at 25°C |
Table 3: Physical properties of 3,4,5-Trimethylpyridine
Chemical Properties
The chemical characteristics influence the reactivity and behavior of the compound:
| Property | Value |
|---|---|
| pKa | 6.47±0.28 (Predicted) |
| LogP | 2.00680 or 1.81 |
| PSA (Polar Surface Area) | 12.89000 |
| Gas Chromatography RI | 1164 (SE-30 column) |
Table 4: Chemical properties of 3,4,5-Trimethylpyridine
As a pyridine derivative, 3,4,5-trimethylpyridine exhibits basic properties due to the lone pair of electrons on the nitrogen atom, enabling it to act as a hydrogen bond acceptor and participate in acid-base reactions .
Synthesis Methods
Several synthetic approaches can be employed to prepare 3,4,5-trimethylpyridine, with varying yields and starting materials.
General Synthesis Approach
One documented method involves the reaction of α,β-unsaturated carbonyl compounds with propargylic amines in the presence of sodium hydrogen carbonate. This approach represents a general method for preparing substituted pyridines :
-
Reactants: α,β-unsaturated carbonyl compounds (0.6 mmol) and propargylic amine/propargylic amine hydrochloride (0.9 mmol)
-
Conditions: DMF (3 mL), 4Å molecular sieves (200 mg), NaHCO₃ (1.2-1.8 mmol)
-
Procedure:
-
Stir at room temperature for 3 hours under argon atmosphere
-
Continue stirring at 80°C for 12 hours
-
Filter through Celite, wash with diethyl ether
-
Extract the aqueous layer with diethyl ether
-
Dry over magnesium sulfate and evaporate under reduced pressure
-
Purify by flash column chromatography
-
This method has reportedly yielded 3,4,5-trimethylpyridine with approximately 89% yield .
Analytical Methods
Various analytical techniques have been employed to identify, quantify, and characterize 3,4,5-trimethylpyridine.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) represents an effective method for analyzing 3,4,5-trimethylpyridine:
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 HPLC column (reverse phase) |
| Mobile Phase | Acetonitrile, water, and phosphoric acid |
| Alternative | Formic acid can replace phosphoric acid for MS-compatible applications |
| Particle Size | 3 μm particles for UPLC applications |
| Application | Suitable for isolation of impurities in preparative separation |
| Appropriate for pharmacokinetic studies |
Table 5: HPLC conditions for 3,4,5-Trimethylpyridine analysis
Spectroscopic Methods
Identification and characterization of 3,4,5-trimethylpyridine typically involve:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Infrared (IR) spectroscopy
-
Mass spectrometry (MS)
These techniques provide structural confirmation and purity assessment of the compound .
Applications and Research
3,4,5-Trimethylpyridine serves various purposes in research and industrial applications.
Chemical Applications
The compound functions as:
-
A building block in organic synthesis
-
A precursor for more complex pyridine derivatives
Related Research
While specific research on 3,4,5-trimethylpyridine is limited in the available literature, studies on structurally related compounds provide insights into potential applications:
-
Antimicrobial activity: Related compounds such as 2,4,6-trimethylpyridine have demonstrated antifungal properties against plant pathogens like Sclerotinia
-
Derivative development: Modifications of trimethylpyridines, such as 3-acetyl-2,4,6-trimethylpyridine derivatives, have been investigated for hemorheological and antifibrotic activities
-
Synthetic methodology research: 3,4,5-trimethylpyridine has been used in studies developing new methodologies for synthesizing substituted pyridines
Derivatives and Related Compounds
Several derivatives and structurally related compounds of 3,4,5-trimethylpyridine have been reported in the literature.
Direct Derivatives
Reported derivatives include:
Structural Isomers
Several positional isomers of trimethylpyridine have been studied:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume